ethyl 4-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate
Description
The structure features:
- Ethyl carboxylate at position 5.
- Methyl group at position 5.
- Sulfanyl (-S-) linkage at position 4, connected to a carbamoylmethyl group substituted with a 4-methoxyphenyl moiety.
This substitution pattern distinguishes it from related derivatives, influencing its physicochemical properties and biological interactions .
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-5-methylthieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-4-26-19(24)16-11(2)15-17(20-10-21-18(15)28-16)27-9-14(23)22-12-5-7-13(25-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYDXGXUSRPECU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to have neuroprotective and anti-neuroinflammatory properties.
Mode of Action
It’s suggested that similar compounds may inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells.
Biochemical Pathways
The compound may affect the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway. Inhibition of these pathways could lead to reduced expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The compound may exhibit promising neuroprotective and anti-inflammatory properties. It may reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. This suggests that the compound could potentially be developed as a neuroprotective and anti-neuroinflammatory agent.
Comparison with Similar Compounds
Substituent Variations at Position 4
The substituent at position 4 of the thieno[2,3-d]pyrimidine core significantly impacts molecular behavior. Key analogs include:
Key Observations:
- Ureido/Thioureido Analogs (e.g., 6a-d): Higher polarity due to hydrogen-bonding groups (ureido) correlates with elevated melting points (e.g., 6a: 319–322°C) compared to thioureido (6d: 173–175°C) .
- Morpholino Derivatives (IIId): Bulky amine substituents like morpholino enhance synthetic yields (87.88%) due to favorable reactivity .
Physicochemical Properties
- Melting Points: Ureido derivatives (e.g., 6a: 319–322°C) exhibit higher melting points than thioureido (6d: 173–175°C) due to stronger intermolecular hydrogen bonds . The target compound’s melting point is unreported but expected to fall between these ranges.
- Solubility: The ethyl carboxylate group enhances aqueous solubility, while the 4-MeOPh group increases lipophilicity. Morpholino derivatives (e.g., IIId) may exhibit better solubility in polar aprotic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
